N-(1,3-benzothiazol-2-yl)-4-propylbenzamide
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Description
N-(1,3-benzothiazol-2-yl)-4-propylbenzamide likely belongs to a class of compounds known as benzothiazoles . Benzothiazoles are bicyclic heterocycles that are present in a wide variety of synthetic and natural products . They have been extensively investigated due to their diverse biological activities .
Synthesis Analysis
While specific synthesis methods for N-(1,3-benzothiazol-2-yl)-4-propylbenzamide are not available, similar compounds have been synthesized using hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) in dimethyl formamide as solvent .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using single-crystal X-ray diffraction, Hirshfeld surface analysis, and PIXEL calculations . These compounds often crystallize with two independent but similar amino tautomers in the asymmetric units .Scientific Research Applications
Antibacterial Agents
Compounds with the N-(1,3-benzothiazol-2-yl)-arylamide structure have been synthesized and evaluated as potential antibacterial agents . These compounds have shown variable activity against both Gram-positive and Gram-negative bacterial strains . For example, compound C13, which possesses a thiophene ring attached to the benzothiazole moiety via an amide linkage, exhibited maximum activity against Staphylococcus aureus .
Antifungal Activity
Benzothiazole derivatives, which include N-(1,3-benzothiazol-2-yl)-arylamides, have been associated with antifungal activities . This makes them potential candidates for the development of new antifungal drugs.
Antiprotozoal Activity
Benzothiazole derivatives have also been investigated for their antiprotozoal activities . This suggests that N-(1,3-benzothiazol-2-yl)-4-propylbenzamide could potentially be used in the treatment of diseases caused by protozoan parasites.
Anticancer Agents
Benzothiazole derivatives have been associated with anticancer activities . Therefore, N-(1,3-benzothiazol-2-yl)-4-propylbenzamide could potentially be developed into a novel anticancer drug.
Anticonvulsant Activity
Benzothiazole derivatives have been associated with anticonvulsant activities . This suggests that N-(1,3-benzothiazol-2-yl)-4-propylbenzamide could potentially be used in the treatment of epilepsy and other seizure disorders.
Antihypertensive Agents
Benzothiazole derivatives have been associated with antihypertensive activities . This suggests that N-(1,3-benzothiazol-2-yl)-4-propylbenzamide could potentially be used in the treatment of hypertension.
Antidiabetic Agents
Benzothiazole derivatives have been associated with antidiabetic activities . This suggests that N-(1,3-benzothiazol-2-yl)-4-propylbenzamide could potentially be used in the treatment of diabetes.
Anti-inflammatory Agents
Benzothiazole derivatives have been associated with anti-inflammatory activities . This suggests that N-(1,3-benzothiazol-2-yl)-4-propylbenzamide could potentially be used in the treatment of inflammatory diseases.
properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-4-propylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS/c1-2-5-12-8-10-13(11-9-12)16(20)19-17-18-14-6-3-4-7-15(14)21-17/h3-4,6-11H,2,5H2,1H3,(H,18,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLADCRZNUAMOIY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)NC2=NC3=CC=CC=C3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzothiazol-2-yl)-4-propylbenzamide |
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